(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide
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Overview
Description
(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide is a complex organic compound with a unique tetracyclic structure. This compound is characterized by its methoxy and methyl groups, as well as its oxa-aza tetracyclic framework. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Methoxy and methyl groups are introduced through specific reagents and conditions.
Purification and isolation: The final compound is purified using techniques such as chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes.
Chemical Reactions Analysis
(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, using reagents like alkyl halides or acids.
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies investigate its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other tetracyclic structures with methoxy and methyl groups. These compounds may share some chemical properties but differ in their biological activities and specific applications. Examples of similar compounds are:
- (1S,12S,14R)-14-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-ol .
- (1S,12S,14R)-9-methoxy-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl (3S)-3-acetyloxybutanoate .
These comparisons highlight the uniqueness of (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[86101,12
Properties
Molecular Formula |
C17H22BrNO3 |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14+,17-;/m0./s1 |
InChI Key |
QORVDGQLPPAFRS-ZZEFLOQXSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O.Br |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Origin of Product |
United States |
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